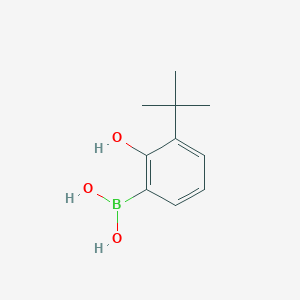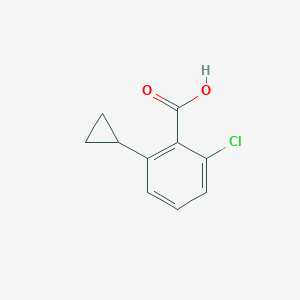
2-Chloro-6-cyclopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 6-cyclopropylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 2-amino-6-cyclopropylbenzoic acid or 2-methoxy-6-cyclopropylbenzoic acid.
Oxidation: Formation of 2-chloro-6-cyclopropylbenzoyl chloride.
Reduction: Formation of 2-chloro-6-cyclopropylbenzyl alcohol.
Applications De Recherche Scientifique
2-Chloro-6-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyclopropylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
6-Cyclopropylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and binding properties.
2-Bromo-6-cyclopropylbenzoic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-6-cyclopropylbenzoic acid is unique due to the presence of both chlorine and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity in substitution and coupling reactions and its potential as a biochemical probe or therapeutic agent.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
2-chloro-6-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Clé InChI |
RTLRDIAWRKKVFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


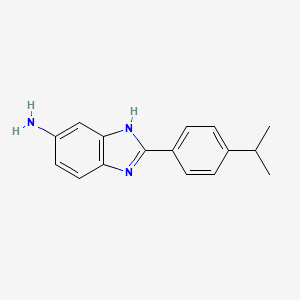
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)

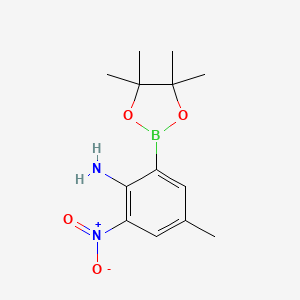
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
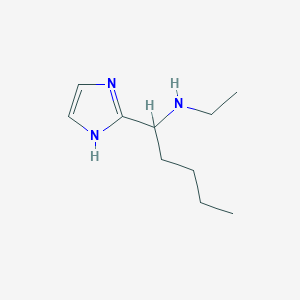
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
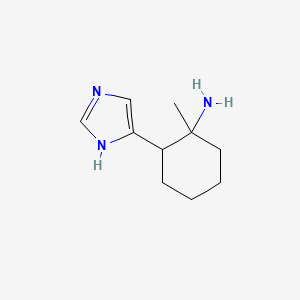
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

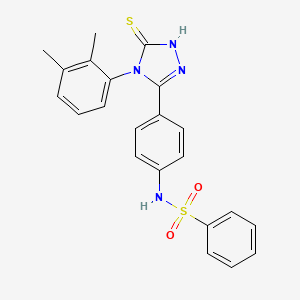
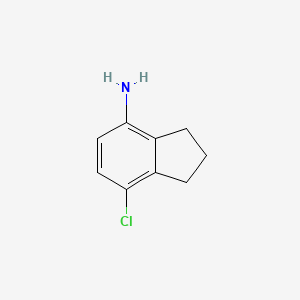
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
